2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
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Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure
The compound features a unique structure characterized by:
- Isomeric Components : The presence of a dimethylisoxazole ring and a methoxypyrazine moiety.
- Functional Groups : An ethanone group linked to a pyrrolidine, which may influence its biological properties.
Molecular Formula
The molecular formula can be derived from the structural components, indicating a significant molecular weight due to the multiple rings and substituents.
Research indicates that compounds similar to this one often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many isoxazole derivatives are known to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The methoxypyrazine component may interact with neurotransmitter receptors, influencing neuronal activity.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits:
- Antioxidant Activity : Compounds with similar structures often show significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
In Vivo Studies
Preliminary in vivo studies indicate:
- Analgesic Properties : Animal models have shown that similar compounds can reduce pain responses, suggesting potential use in pain management.
- Antitumor Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, indicating promise as an anticancer agent.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant properties of various isoxazole derivatives found that compounds with similar structures exhibited significant free radical scavenging activity. The specific compound was tested alongside known antioxidants and showed comparable results in reducing oxidative stress markers in cellular assays.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a dose-dependent reduction in edema formation. This suggests its potential utility in treating inflammatory conditions.
Table 1: Biological Activity Summary
Table 2: Comparison with Related Compounds
Compound Name | Antioxidant Activity | Anti-inflammatory | Cytotoxicity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Similar Isoxazole Derivative A | High | Moderate | High |
Methoxypyrazine Compound B | Low | High | Low |
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)6-16(21)20-5-4-12(9-20)23-15-8-17-7-14(18-15)22-3/h7-8,12H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOJMMVGKJFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.